Product packaging for Bis(6-methylheptyl) methylphosphonate(Cat. No.:CAS No. 21660-72-0)

Bis(6-methylheptyl) methylphosphonate

Cat. No.: B12098505
CAS No.: 21660-72-0
M. Wt: 320.4 g/mol
InChI Key: HBFHUTODWJQQOS-UHFFFAOYSA-N
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Description

Bis(6-methylheptyl) methylphosphonate (CAS 21660-72-0) is an organophosphorus compound with the molecular formula C17H37O3P and a molecular weight of 320.45 g/mol . This specific chemical structure, featuring a methyl group attached to the phosphorus atom, places it within a class of methylphosphonate esters that are of significant interest in various research fields . Organophosphorus compounds are widely utilized in the development of specialty chemicals and as versatile intermediates in organic synthesis. Researchers value this compound for its potential applications in creating novel ligands, studying extraction processes, and developing advanced materials. As with all compounds of this nature, its physical properties, such as solubility and stability, make it suitable for use in non-aqueous systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. All information provided is for research reference only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H37O3P B12098505 Bis(6-methylheptyl) methylphosphonate CAS No. 21660-72-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21660-72-0

Molecular Formula

C17H37O3P

Molecular Weight

320.4 g/mol

IUPAC Name

6-methyl-1-[methyl(6-methylheptoxy)phosphoryl]oxyheptane

InChI

InChI=1S/C17H37O3P/c1-16(2)12-8-6-10-14-19-21(5,18)20-15-11-7-9-13-17(3)4/h16-17H,6-15H2,1-5H3

InChI Key

HBFHUTODWJQQOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(C)OCCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies for Bis 6 Methylheptyl Methylphosphonate

Established Synthetic Routes for Bis(6-methylheptyl) methylphosphonate (B1257008)

While direct literature on the synthesis of bis(6-methylheptyl) methylphosphonate is scarce, established routes for other dialkyl phosphonates can be adapted. These methods often involve the formation of the P-C bond or the ester linkages as key steps.

Double Amidoalkylation of Hydrophosphoryl Compounds

The Pudovik reaction, a classic method for forming α-hydroxyphosphonates and α-aminophosphonates, involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite (B83602), to an imine. wikipedia.orgresearchgate.net This reaction proceeds via the nucleophilic addition of the phosphorus atom to the carbon of the C=N double bond. wikipedia.org A variation of this, the Kabachnik-Fields reaction, is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite. wikipedia.org

For the synthesis of this compound, a hypothetical two-step approach could be envisioned. First, a double amidoalkylation of methylphosphonodiamide could be performed, followed by hydrolysis and esterification. However, a more direct adaptation would involve the Pudovik reaction itself, where a suitable imine is reacted with a phosphite. wikipedia.orgacs.org The reaction is often catalyzed by a base. wikipedia.org Chiral catalysts can be employed to achieve enantioselective synthesis of α-aminophosphonates. wikipedia.org

Alkylphosphinic Acid Precursor Functionalization and Substitution Reactions

A versatile approach to synthesizing dialkylphosphinates and phosphonates with branched alkyl groups involves the functionalization of alkylphosphinic acid precursors. rsc.orgresearchgate.net This method typically starts with the synthesis of a mono-alkylphosphinic acid, which can then be further functionalized. For instance, mono-alkylphosphinic acids can be prepared through the hydrophosphinylation of α-olefin dimers. rsc.orglookchem.com

In the context of this compound, one could hypothetically start from 6-methylheptylphosphinic acid. This precursor could be synthesized and subsequently reacted to introduce the methyl group on the phosphorus and the second 6-methylheptyl ester group. A general procedure involves the interaction of silyl (B83357) ethers of mono-alkylphosphinic acids with an alkylating agent like methyl iodide. rsc.orgresearchgate.net Subsequent esterification with 6-methylheptanol would yield the target compound. Alternatively, non-catalytic hydroalumination of an appropriate branched alkene followed by reaction with phosphorus trichloride (B1173362) (PCl₃) and oxidation can lead to a phosphonic acid anhydride, which can then be esterified. rsc.orgresearchgate.net

Table 1: Examples of Alkyl-Methylphosphinic Acid Synthesis rsc.orgresearchgate.net
Starting Alkene DimerResulting Mono-alkylphosphinic AcidFurther Functionalization Product
RCH₂CH₂C(R)=CH₂ (R = n-butyl)n-Butyl-branched alkylphosphinic acidMethyl(n-butyl-branched alkyl)phosphinic acid
RCH₂CH₂C(R)=CH₂ (R = isobutyl)Isobutyl-branched alkylphosphinic acidMethyl(isobutyl-branched alkyl)phosphinic acid
RCH₂CH₂C(R)=CH₂ (R = n-octyl)n-Octyl-branched alkylphosphinic acidMethyl(n-octyl-branched alkyl)phosphinic acid

Radical Addition Approaches with Branched Alkenes

Radical addition reactions provide a powerful tool for the formation of carbon-phosphorus bonds, particularly for the synthesis of phosphonates from alkenes. organic-chemistry.orglibretexts.org This approach typically involves the generation of a phosphonyl radical, which then adds across the double bond of an alkene. organic-chemistry.org The regioselectivity of the addition often leads to the anti-Markovnikov product, where the phosphorus atom adds to the less substituted carbon of the double bond. libretexts.orgmasterorganicchemistry.com

For the synthesis of a precursor to this compound, a radical addition of a suitable phosphonyl radical to 6-methyl-1-heptene (B80069) could be employed. The reaction is typically initiated by radical initiators such as peroxides. libretexts.orgmasterorganicchemistry.com The resulting alkylphosphonate can then be further elaborated. The reactivity of the phosphorus-centered radicals allows for addition to both electron-rich and electron-poor alkenes, yielding the expected adducts in fair to excellent yields. organic-chemistry.org While laboratory radical reactions can sometimes be difficult to control, biological systems utilize enzymes to carry out highly controlled radical additions. pressbooks.pub

Table 2: General Scheme for Radical Addition to Alkenes
Reactant 1Reactant 2InitiatorProduct Type
Phosphonyl Radical (e.g., from dialkyl phosphite)Alkene (e.g., 6-methyl-1-heptene)Peroxide (ROOR)Alkylphosphonate

General Principles and Adaptations for Methylphosphonate Synthesis

Beyond specific named reactions, general synthetic principles can be broadly applied and adapted for the preparation of this compound. These include transesterification and rearrangement reactions, which are fundamental transformations in organophosphorus chemistry.

Transesterification Processes

Transesterification is a widely used method for exchanging the alkyl or aryl groups of an ester. In the context of phosphonate (B1237965) synthesis, this process can be used to convert a readily available dialkyl methylphosphonate, such as dimethyl methylphosphonate, into the desired this compound. The reaction involves treating the starting phosphonate with an excess of 6-methylheptanol, typically in the presence of an acid or base catalyst. rsc.org

The equilibrium of the reaction can be driven towards the product by removing the lower-boiling alcohol (in this case, methanol) by distillation. rsc.org A three-stage route for synthesizing various alkyl hydrogen methylphosphonates has been reported, which involves an initial transesterification of trimethyl phosphite with an alcohol, followed by an Arbusov reaction and selective dealkylation. rsc.org

Rearrangement Reactions in Phosphonate Synthesis

Rearrangement reactions are powerful transformations in organic synthesis that can lead to complex molecular architectures from simpler precursors. In organophosphorus chemistry, several rearrangement reactions are known that can be applied to the synthesis of phosphonates.

The acs.orgresearchgate.net-phospha-Brook rearrangement involves the migration of a phosphoryl group from a carbon atom to an oxygen atom, generating an α-oxygenated carbanion. researchgate.netmdpi.comelsevierpure.com This rearrangement is typically initiated by the deprotonation of an α-hydroxyphosphonate. researchgate.netelsevierpure.com The resulting carbanion can then be trapped by an electrophile. While not a direct route to this compound, the principles of this rearrangement are crucial in the design of synthetic pathways involving functionalized phosphonates. acs.org

The phosphonate-phosphinate rearrangement is another important transformation where a phosphonate isomerizes to a phosphinate. acs.orgnih.govacs.org This rearrangement is often induced by strong bases and proceeds through the formation of a carbanionic intermediate. acs.orgnih.gov The driving force for this isomerization is the greater thermodynamic stability of the resulting phosphinate. acs.org The stereochemical course of this rearrangement has been studied and is known to proceed with retention of configuration at the phosphorus center. acs.org

Catalytic Considerations in Methylphosphonate Synthesis

The synthesis of methylphosphonates, including this compound, is significantly influenced by the choice of catalyst, which dictates the reaction pathway and efficiency. The two primary methods, the Michaelis-Arbuzov reaction and the Atherton-Todd reaction, employ different catalytic systems.

The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds. nih.gov It traditionally involves the reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.org While the reaction can proceed thermally, it often requires high temperatures (120°C - 160°C) and can be slow. wikipedia.org The introduction of catalysts, particularly Lewis acids, has been a significant advancement, allowing the reaction to proceed under milder conditions, often at room temperature. organic-chemistry.orgacs.org Lewis acids such as indium(III) bromide (InBr₃), zinc(II) bromide (ZnBr₂), cerium(III) chloride heptahydrate (CeCl₃·7H₂O) supported on silica, and bismuth(III) chloride (BiCl₃) have proven effective. organic-chemistry.orgmdpi.comscholarsresearchlibrary.com These catalysts activate the alkyl halide, facilitating nucleophilic attack by the phosphorus atom of the trialkyl phosphite. organic-chemistry.org The reaction mechanism can shift from a classic Sɴ2 pathway to an Sɴ1 pathway in the presence of certain Lewis acids, which is particularly relevant for secondary halides like a 6-methylheptyl precursor. organic-chemistry.org Palladium-based catalysts have also been developed for Michaelis-Arbuzov type reactions, especially for the synthesis of aryl phosphonates from aryl halides. acs.orgacs.org

The Atherton-Todd reaction provides an alternative route, typically involving a dialkyl phosphite, carbon tetrachloride, and a base. rsc.orgwikipedia.org The base, usually a tertiary amine like triethylamine, plays a crucial catalytic role. rsc.orgbeilstein-journals.org A proposed mechanism suggests that the base first interacts with carbon tetrachloride. rsc.orgresearchgate.net The resulting trichloromethanide anion then deprotonates the dialkyl phosphite, forming a reactive phosphonate anion which subsequently reacts to form the desired product. rsc.orgresearchgate.net The choice and stoichiometry of the amine base are critical; for instance, hindered bases like diisopropylethylamine (DIPEA) can influence the reaction pathway. beilstein-journals.org

Table 1: Comparison of Catalytic Systems in Methylphosphonate Synthesis

Reaction Catalyst Type Common Examples Key Advantages
Michaelis-Arbuzov Lewis Acids InBr₃, ZnBr₂, CeCl₃·7H₂O, BiCl₃, LaCl₃ organic-chemistry.orgmdpi.comnih.gov Milder reaction conditions (e.g., room temperature), often leading to higher yields and reduced byproducts. organic-chemistry.orgmdpi.com
Palladium Catalysts Pd(dppp)Cl₂, Pd(dba)₂ acs.org Effective for coupling with aryl halides and carboxylic acids. acs.org
Atherton-Todd Amine Bases Triethylamine, Diisopropylethylamine (DIPEA) rsc.orgbeilstein-journals.org Avoids the use of alkyl halides as starting materials.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of this compound necessitates careful optimization of several reaction parameters. The goal is to maximize the formation of the desired product while minimizing side reactions and facilitating purification. olemiss.edudeskera.com

Key parameters for optimization include:

Temperature: While classic Michaelis-Arbuzov reactions require high temperatures, Lewis acid catalysis can significantly lower this requirement. wikipedia.orgorganic-chemistry.org For instance, some reactions proceed efficiently at room temperature, which can prevent thermal degradation of reactants and products. organic-chemistry.org In cases where competing reactions like the Perkow reaction can occur, adjusting the temperature can favor the desired Arbuzov product. wikipedia.org

Solvent: The choice of solvent can influence reaction rates and selectivity. While some modern protocols favor solvent-free conditions, others utilize solvents like tetrahydrofuran (B95107) (THF), dioxane, or even polyethylene (B3416737) glycol (PEG) which can act as a recyclable, non-toxic medium. mdpi.comresearchgate.net In some palladium-catalyzed systems, water has been found to promote the reaction. acs.org

Reactant Stoichiometry: The ratio of the phosphitylating agent (e.g., trimethyl phosphite) to the alkylating agent (e.g., 6-methylheptyl halide) is crucial. An excess of the phosphite is often used to drive the reaction to completion, but this can complicate purification. researchgate.net

Catalyst Loading: The amount of catalyst must be optimized to ensure an efficient reaction without being excessive, which would increase costs and potentially lead to downstream contamination. Studies have shown effective catalysis with loadings ranging from 5 to 20 mol%. scholarsresearchlibrary.comacs.org

The following table summarizes findings from optimization studies on related phosphonate syntheses.

Table 2: Optimization Parameters from Phosphonate Synthesis Studies

Study Focus Parameter Optimized Reactants Catalyst/Conditions Optimal Finding Yield Ref
Lewis Acid Catalysis Catalyst Type Benzylic Halides + Triethyl Phosphite Various Lewis Acids InBr₃ at room temperature 93% organic-chemistry.org
Heterogeneous Catalysis Catalyst Loading 1,4-bis(bromomethyl)benzene + Triethyl Phosphite CeCl₃·7H₂O-SiO₂ 20 mol% catalyst >90% scholarsresearchlibrary.com
Solvent Effects Solvent Aryl Bromide + Triethyl Phosphite Ionic Liquid [bmim]Br Reaction in ionic liquid 90% researchgate.net
Base Selection Base Type & Equivalents Acrylate + Diethylphosphite Various Amines 2 equivalents of Triethylamine at RT 73% scholarsresearchlibrary.com
Palladium Catalysis Catalyst & Base 4-methylbenzoic acid + Triphenyl Phosphite Pd(dppp)Cl₂ + Et₃N 7.5 mol % Pd(dppp)Cl₂ with 3 equiv. Et₃N 97% acs.org

Scale-Up Considerations for Industrial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability. appluslaboratories.comscientificupdate.com The scale-up of fine chemical processes is a critical stage that determines the commercial feasibility of a product. appluslaboratories.comgdch.academy

Key considerations for industrial production include:

Reactor Design and Material: For large-scale production, batch or semi-batch reactors are common in the fine chemical industry. visimix.com The choice of reactor material (e.g., glass-lined steel, Hastelloy, stainless steel) is critical to prevent corrosion from reactants or byproducts like alkyl halides or acids. appluslaboratories.com For catalytic processes, a packed bed reactor (PBR) could be considered. numberanalytics.comcatalysis.blog PBRs offer a high surface area for the catalyst, which can lead to higher conversion rates and allow for continuous operation. hufocw.orgslideshare.net

Heat Transfer and Management: The Michaelis-Arbuzov reaction is often exothermic. researchgate.net On a large scale, efficient heat removal is paramount to prevent thermal runaways and maintain a consistent reaction temperature, which is crucial for product quality and safety. appluslaboratories.comscientificupdate.com The reactor must be equipped with an adequate cooling system, and the rate of addition of reactants may need to be carefully controlled.

Mixing: Homogeneous mixing of reactants and catalysts is essential to ensure consistent reaction rates and prevent localized temperature spikes. The type and speed of the agitator, as well as the geometry of the reactor, are critical factors that change with scale. visimix.com Poor mixing can lead to lower yields and the formation of impurities. visimix.com

Downstream Processing and Purification: The industrial process must include efficient and scalable methods for isolating and purifying the final product. This involves removing unreacted starting materials, the catalyst, and any byproducts. Techniques such as vacuum distillation, liquid-liquid extraction, and chromatography, which are common at the lab scale, must be adapted for large volumes. The generation of waste products, such as the alkyl halide formed in the Michaelis-Arbuzov reaction or chloroform (B151607) from the Atherton-Todd reaction, must be managed in an environmentally responsible and cost-effective manner. wikipedia.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Bis 6 Methylheptyl Methylphosphonate and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For Bis(6-methylheptyl) methylphosphonate (B1257008), ¹H and ³¹P NMR are particularly informative.

Proton NMR (¹H NMR) analysis confirms the presence and connectivity of hydrogen atoms within the Bis(6-methylheptyl) methylphosphonate molecule. The spectrum is characterized by distinct signals corresponding to the methyl group attached directly to the phosphorus atom and the various protons of the two 6-methylheptyl chains.

The methyl group protons directly bonded to the phosphorus atom (P-CH₃) typically appear as a doublet due to coupling with the phosphorus nucleus. The protons of the 6-methylheptyl ester groups exhibit complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons.

Expected ¹H NMR Data for this compound: This table is illustrative and based on typical chemical shifts for similar structural motifs.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
P-CH₃ 1.3 - 1.6 Doublet (d) JP-H ≈ 17-18
O-CH₂ 3.8 - 4.1 Multiplet (m)
CH-(CH₃)₂ 1.5 - 1.7 Multiplet (m)
(CH₂)₄ 1.2 - 1.4 Multiplet (m)

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for analyzing organophosphorus compounds. It provides a direct method to confirm the integrity of the phosphonate (B1237965) moiety and to identify any phosphorus-containing impurities. nih.gov The chemical shift of the phosphorus nucleus is sensitive to its oxidation state and the nature of the substituents attached to it.

For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift value is characteristic of an alkyl methylphosphonate. In coupled spectra, this signal would appear as a quartet due to coupling with the three protons of the P-CH₃ group. The monitoring of the ³¹P NMR spectrum is crucial during synthesis and purification to ensure the stability and purity of the phosphonate core. mdpi.com

Expected ³¹P NMR Data for this compound:

Compound Expected Chemical Shift (δ, ppm) Solvent

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry techniques are particularly valuable for the unambiguous identification of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and large molecules like organophosphorus esters. nih.gov In positive ion mode, this compound is expected to form protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. mdpi.com The high-resolution capability allows for the determination of the exact mass of these ions, which can then be used to calculate the elemental formula with high accuracy, confirming the molecular structure. mdpi.com The fragmentation patterns observed in tandem MS/MS experiments can further elucidate the structure by showing characteristic losses of the alkyl chains. nih.gov

Expected HR-ESI-MS Data for this compound:

Ion Calculated Exact Mass Observed Mass
[C₁₇H₃₇O₃P + H]⁺ 321.2553 Within ± 5 ppm

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique that can be used for the analysis of organophosphorus compounds. phos-tag.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. youtube.com This technique is particularly useful for obtaining the molecular weight of the compound with high precision and can be less prone to in-source fragmentation compared to other methods. nih.govnih.gov For phosphonates, the choice of matrix is critical to achieve good ionization efficiency. shimadzu.com

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and chemical bonds present in a molecule. The absorption or scattering of infrared radiation corresponds to the vibrational frequencies of specific bonds.

For this compound, the key characteristic vibrational bands include:

P=O stretching: A strong absorption band is expected in the region of 1200-1260 cm⁻¹. This is one of the most characteristic peaks for phosphonates.

P-O-C stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkage are typically observed in the 1000-1100 cm⁻¹ region.

C-H stretching and bending: Vibrations corresponding to the methyl and methylene (B1212753) groups of the alkyl chains are found in the 2850-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending) regions.

Analysis of the vibrational spectrum allows for the confirmation of the key functional groups within the molecule, complementing the data obtained from NMR and mass spectrometry.

Expected Key Vibrational Frequencies for this compound:

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch (Alkyl) 2850 - 3000 Strong
P=O Stretch 1200 - 1260 Strong
P-O-C Stretch 1000 - 1100 Strong

X-ray Photoelectron Spectroscopy (XPS) for Surface and Adsorption Mechanism Investigations

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com It is particularly valuable for investigating the surface properties of materials and understanding adsorption mechanisms at the molecular level. nih.gov

In the context of this compound, XPS can be employed to:

Characterize Thin Films: Analyze the elemental composition and chemical states of phosphorus, oxygen, and carbon on a substrate where this compound has been deposited as a thin film.

Investigate Adsorption on Surfaces: Study the interaction of this compound with various surfaces, such as metal oxides or other materials. acs.org By analyzing the high-resolution spectra of the P 2p, O 1s, and C 1s core levels, it is possible to deduce the nature of the chemical bonding between the phosphonate and the surface.

Elucidate Adsorption Mechanisms: Determine whether the adsorption is primarily physisorption (due to weak van der Waals forces) or chemisorption (involving the formation of chemical bonds). Changes in the binding energies of the core level electrons of the constituent elements can provide direct evidence of chemical interactions.

The following table presents the expected binding energy regions for the key elements in this compound.

ElementCore LevelExpected Binding Energy (eV)Information Provided
PhosphorusP 2p~133 - 135Chemical state of phosphorus (e.g., phosphonate)
OxygenO 1s~531 - 533Distinguishes between P=O and P-O-C oxygen atoms
CarbonC 1s~285 - 287Chemical environment of carbon atoms (alkyl chains)

These are approximate binding energy ranges and can shift depending on the chemical environment and surface charging effects.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives in complex matrices. taylorfrancis.com These methods are crucial for assessing the purity of the compound and for analyzing mixtures, including reaction products and degradation products.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. analysis.rs In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

Purity Assessment: GC can be used to determine the purity of a this compound sample by separating it from any volatile impurities. The area of the main peak corresponding to the compound is proportional to its concentration.

Analysis of Related Compounds: Isomers and other structurally similar organophosphorus compounds can often be separated and quantified using high-resolution capillary GC columns. fao.org

Challenges: A key challenge in the GC analysis of organophosphorus compounds is their potential for thermal degradation in the injector port or on the column, which can lead to poor peak shapes and inaccurate quantification. analysis.rschromforum.org The use of deactivated liners and thermally stable columns is crucial to mitigate these effects. chromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. chromatographyonline.comnih.gov As the separated components elute from the GC column, they are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

Structural Confirmation: The mass spectrum of this compound provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm its identity. The molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ester groups and the alkyl chains are key diagnostic features.

Trace Analysis: GC-MS is highly sensitive and can be used to detect and quantify trace levels of this compound and its byproducts in various samples. nih.gov

Impurity Identification: GC-MS is an invaluable tool for identifying unknown impurities in a sample. The mass spectra of the impurity peaks can be compared to spectral libraries or interpreted to deduce their structures. researchgate.net

For less volatile or thermally labile derivatives of this compound, High-Resolution Liquid Chromatography Orbitrap Mass Spectrometry (LC-Orbitrap-MS) is a powerful alternative. thermofisher.comthermofisher.com This technique couples the separation capabilities of liquid chromatography with the high mass accuracy and resolution of an Orbitrap mass analyzer. nih.govresearchgate.net

Analysis of Non-Volatile Compounds: LC-Orbitrap-MS is suitable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. nih.govnih.govprinceton.edu

Accurate Mass Measurement: The Orbitrap mass analyzer can measure the mass of ions with very high accuracy (typically < 5 ppm), which allows for the unambiguous determination of the elemental composition of a compound. researchgate.netmdpi.comthermofisher.com This is particularly useful for identifying unknown metabolites or degradation products.

Fragmentation Studies: By performing tandem mass spectrometry (MS/MS) experiments, detailed information about the structure of the molecule can be obtained through the analysis of its fragmentation pathways. mdpi.comsci-hub.se

In the context of nuclear fuel reprocessing, organophosphorus extractants like this compound can undergo radiolysis, leading to the formation of various degradation products. researchgate.netnih.gov Ion chromatography is a specialized form of liquid chromatography that is well-suited for the separation and quantification of ionic species, including the acidic degradation products of organophosphorus compounds. nih.gov

Separation of Ionic Degradation Products: Radiolysis can lead to the cleavage of the ester bonds in this compound, resulting in the formation of methylphosphonic acid, 6-methylheptanol, and other acidic and neutral species. Ion chromatography can effectively separate these ionic products.

Quantification of Degradation: By quantifying the concentration of the degradation products, the extent of radiolysis of the parent compound can be determined. This is crucial for understanding the long-term stability and performance of the extractant in a radiation environment.

Metal Complexation Studies using Spectroscopic and Potentiometric Methods

The ability of this compound and its derivatives to form complexes with metal ions is a critical aspect of their potential applications, particularly in areas like solvent extraction and coordination chemistry. The stability and structure of these metal-ligand complexes are investigated using a suite of advanced analytical techniques.

Potentiometric Titration for Protonation and Stability Constants

Potentiometric titration is a fundamental technique used to determine the protonation constants (pKa values) of a ligand and the stability constants of the complexes it forms with metal ions in solution. This method involves monitoring the pH of a solution containing the ligand as a titrant (a strong acid or base) is added. The presence of a metal ion alters the titration curve, and from these changes, the stoichiometry and stability of the metal-ligand complexes can be calculated.

While specific data for this compound is not available, studies on analogous organophosphorus extractants like iminodiacetic acid with lanthanide ions demonstrate the methodology. The order of stability constants for lanthanide complexes with such ligands is often found to increase with the atomic number of the lanthanide. nih.govtubitak.gov.trtubitak.gov.tr For instance, the stability of complexes typically follows the order: La(III) < Pr(III) < Nd(III) < Eu(III) < Gd(III) < Dy(III) < Ho(III) < Yb(III). nih.gov

Illustrative Data for Lanthanide-Iminodiacetic Acid Complexes:

Metal Ionlog β₁ (1:1)log β₂ (1:2)log β₃ (1:3)
Nd(III)6.4511.7515.15
Sm(III)6.7512.1515.80
Gd(III)6.9012.4016.30
Dy(III)7.1012.8017.00
Er(III)7.2513.1017.50
Data is for illustrative purposes and represents stability constants of lanthanide-iminodiacetic acid complexes in an aqueous medium at 25 °C and 0.1 M ionic strength. tubitak.gov.trtubitak.gov.tr

UV-Vis-NIR Spectroscopy of Metal-Ligand Complexes

UV-Vis-NIR spectroscopy is a valuable tool for probing the electronic structure of metal-ligand complexes. The absorption of light in the ultraviolet, visible, and near-infrared regions corresponds to electronic transitions within the metal ion or the ligand. The formation of a complex often leads to shifts in the absorption bands (either to longer or shorter wavelengths) and changes in their intensity. These spectral changes can confirm complex formation and provide information about the coordination environment of the metal ion.

For complexes involving lanthanide and actinide ions, the f-f electronic transitions are of particular interest. These transitions are typically weak and sharp. Upon complexation with a ligand like this compound, the coordination environment of the actinyl ion can change, which is reflected in the UV-Vis-NIR spectrum. For example, studies on neptunium (B1219326) complexes show distinct absorption peaks for different oxidation states (e.g., Np(IV) at 720 and 960 nm, Np(V) at 980 nm, and Np(VI) at 1220 nm), which would be perturbed upon complexation. uiowa.edu

Illustrative UV-Vis Absorption Data for Lanthanide Complexes:

Complexλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
[Eu(hfac)₃(DPPZ)]275, 34035000, 12000
[Gd(hfac)₃(DPPZ)]275, 34036000, 12500
[Tb(hfac)₃(DPPZ)]275, 34034500, 11800
Illustrative data for lanthanide complexes with hexafluoroacetylacetonate (hfac) and a dipyridophenazine (DPPZ) ligand in CH₂Cl₂. This demonstrates typical absorption characteristics of lanthanide complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying metal complexes that contain unpaired electrons (i.e., are paramagnetic). The EPR spectrum provides detailed information about the electronic structure, oxidation state, and coordination geometry of the paramagnetic metal center. Key parameters derived from an EPR spectrum include the g-tensor and hyperfine coupling constants (A-tensor).

For instance, in the case of a Cu(II) complex (a d⁹ ion with one unpaired electron), the EPR spectrum can readily distinguish between different coordination geometries. sci-hub.se An elongated octahedral or square planar geometry typically results in a spectrum where g∥ > g⊥ > 2.0023, whereas a compressed trigonal bipyramidal geometry gives g⊥ > g∥ ≈ 2.0023. sci-hub.seethz.ch The hyperfine splitting pattern can also reveal information about the number and type of atoms coordinating to the metal ion. nih.govrsc.org

Illustrative EPR Parameters for a Cu(II) Complex:

ParameterValue
g∥2.25 - 2.35
g⊥2.05 - 2.09
A∥ (x 10⁻⁴ cm⁻¹)150 - 190
A⊥ (x 10⁻⁴ cm⁻¹)10 - 40
This table presents typical EPR parameters for a Cu(II) ion in an axially symmetric environment, such as an elongated octahedral geometry, which would be expected for a complex with a dialkyl methylphosphonate. The exact values depend on the specific ligand and solvent environment. ethz.chcmu.edu

Chemical Reactivity, Mechanisms, and Interaction Dynamics of Bis 6 Methylheptyl Methylphosphonate

Oxidation, Reduction, and Substitution Reactions

Organophosphorus compounds, including dialkyl alkylphosphonates like Bis(6-methylheptyl) methylphosphonate (B1257008), are characterized by a tetrahedral phosphorus center with a P-C bond, making them structurally related to phosphoric acid. acs.orgyoutube.com The phosphorus atom in these compounds exists in a +5 oxidation state. acs.org The chemical stability of the P-C bond is a defining feature, contributing to their persistence under various conditions. researchgate.net

Reactions involving dialkyl phosphonates often center on the ester groups. Hydrolysis, a form of substitution reaction, can occur under acidic or basic conditions, cleaving the P-O-C ester linkages to yield the corresponding phosphonic acid and alcohol. nih.gov For instance, the acidic hydrolysis of dialkyl arylphosphonates with concentrated hydrochloric acid results in the formation of arylphosphonic acids. nih.gov The rate of hydrolysis is significantly influenced by steric hindrance from the alkyl groups; bulkier substituents tend to slow the reaction rate under basic conditions. nih.gov

Transesterification, another substitution reaction, can occur when a dialkyl H-phosphonate is treated with an excess of a different alcohol at elevated temperatures, leading to an exchange of the alkyl groups. nih.gov While specific studies on the oxidation and reduction of Bis(6-methylheptyl) methylphosphonate are not prevalent, the phosphorus center is generally resistant to oxidation under normal conditions. Strong reducing agents would be required to reduce the P=O bond. The decomposition of related compounds like dimethyl methylphosphonate (DMMP) on surfaces such as cuprous oxide can occur at room temperature, yielding atomic phosphorus, indicating that under specific catalytic conditions, the molecule can be broken down. acs.org

Complexation Chemistry with Metal Ions

Organophosphorus compounds are widely recognized for their ability to form stable complexes with a variety of metal ions, a property that makes them effective extractants in fields like hydrometallurgy. mdpi.comresearchgate.net Their utility stems from their capacity to selectively bind to metal ions and transport them from an aqueous phase to an immiscible organic phase. ed.ac.uk

Mechanism of Metal-Ligand Complex Formation

The primary mechanism by which neutral organophosphorus compounds like this compound extract metal ions is through a solvation mechanism. mdpi.comresearchgate.net In this process, the organophosphorus ligand coordinates directly with the metal ion, forming a neutral complex that is soluble in the organic diluent. ed.ac.ukresearchgate.net The formation of these coordination bonds relies on the interaction between the free electron pairs on the oxygen atom of the phosphoryl group (P=O) and the metal ion. researchgate.net

The general equilibrium for the extraction of a metal ion (Mⁿ⁺) by a neutral ligand (L) can be represented as:

Mⁿ⁺(aq) + nL(org) ⇌ [MLₙ]ⁿ⁺(org)

The stability of the resulting metal-ligand complex is a key factor in the efficiency of the extraction process. mdpi.com This stability is influenced by factors such as the nature of the metal ion (its charge, size, and hydration energy) and the concentration of the ligand. mdpi.comunipd.it The formation of these stable complexes often involves inner-sphere coordination, where the ligand directly binds to the metal center. ed.ac.uk

Influence of Alkyl Chain Structure on Complexation and Selectivity

The nature of the alkyl chains attached to the phosphorus center plays a significant role in modifying the extraction behavior of the ligand.

Steric Effects: The bulky, branched structure of the two 6-methylheptyl groups in this compound introduces considerable steric hindrance around the coordinating P=O group. This steric bulk can influence selectivity by favoring coordination with smaller metal ions or ions with a specific geometry that can overcome the steric crowding. In some systems, increased steric hindrance has been shown to decrease the rate of complex formation. nih.gov

Solubility and Hydrophobicity: The long, branched alkyl chains increase the ligand's hydrophobicity and its solubility in nonpolar organic solvents, which are typically used as diluents in solvent extraction processes (e.g., kerosene, hexane). This enhanced solubility in the organic phase is critical for preventing the formation of a third phase and ensuring efficient phase separation after extraction. researchgate.net Increased hydrophobicity generally leads to higher distribution coefficients for the extracted metal complexes. researchgate.net

The table below summarizes the influence of structural features on complexation.

Interactive Table: Influence of Molecular Structure on Metal Complexation
Structural Feature Role in Complexation Impact on Selectivity and Efficiency
P=O Group Primary coordination site; acts as a Lewis base. researchgate.net Forms strong bonds with hard metal ions (e.g., lanthanides, actinides), driving the extraction process. mdpi.com
Alkyl Chains (Ester) Determine solubility in organic diluents and introduce steric effects. nih.govresearchgate.net Long, branched chains enhance organic phase compatibility and can sterically hinder the complexation of certain metals, thus influencing selectivity. nih.govresearchgate.net
P-C Bond Provides high chemical stability to the molecule's backbone. researchgate.net Contributes to the ligand's robustness under harsh chemical conditions (e.g., high acidity). researchgate.net

Radiolytic and Degradative Pathways

The stability of extractants under irradiation is a critical concern in nuclear fuel reprocessing, where they are exposed to high levels of ionizing radiation. The degradation of organophosphorus compounds can lead to the formation of products that interfere with the extraction process.

Identification of Radiolysis Products

The radiolysis of organophosphorus compounds, whether by gamma rays or other forms of radiation, proceeds through interaction with radicals generated from the radiolysis of the surrounding medium (e.g., water or nitric acid). ung.si The primary degradation pathway for dialkyl alkylphosphonates involves the scission of the P-O-C and C-O bonds. ung.sinih.gov

For a generic dialkyl methylphosphonate, the degradation products typically include:

Alkyl methylphosphonic acid: Formed by the cleavage of one ester bond (P-O-C).

Methylphosphonic acid: Formed by the cleavage of both ester bonds. nih.gov

Alcohols and Alkenes: Resulting from the cleavage and subsequent reactions of the alkyl chains.

Studies on the radiolysis of the similar compound, dimethyl methylphosphonate (DMMP), have identified fragments such as PO₂C₂H₇⁺ and PO₂CH₄⁺, indicating complex bond cleavages and rearrangements following ionization. mdpi.com The degradation process is often exponential with the absorbed dose, and the specific products formed depend on the composition of the solution (e.g., aqueous, acidic) and the dose rate. ung.si

The table below lists common degradation products identified in studies of related organophosphorus compounds under irradiation.

Interactive Table: Common Radiolysis Products of Dialkyl Alkylphosphonates
Product Type Specific Example Formation Pathway
Acidic Degradation Product Monoalkyl Methylphosphonic Acid Cleavage of one P-O-C ester bond.
Acidic Degradation Product Methylphosphonic Acid Cleavage of both P-O-C ester bonds. nih.gov
Neutral Degradation Product Alcohol (e.g., 6-methylheptanol) Cleavage of the O-C bond in the ester group.
Gaseous Product Hydrogen, Methane (B114726), other hydrocarbons Fragmentation of the alkyl chains.

Kinetic Studies of Interfacial Mass TransferNo data was found concerning the kinetic studies of interfacial mass transfer of this compound.

Derivation of Rate Equations for Extraction ProcessesWithout experimental data on extraction kinetics, the derivation of rate equations for extraction processes involving this compound cannot be formulated.

Due to the absence of specific research on this compound in these areas, a scientifically accurate and detailed article strictly adhering to the provided outline cannot be generated. Information on related compounds cannot be used as a substitute due to the instruction to focus solely on the specified chemical.

Advanced Research Applications of Bis 6 Methylheptyl Methylphosphonate

Applications in Metal Ion Separation and Recovery

Research into di(1-methyl-heptyl)methyl phosphonate (B1237965) (DMHMP), a structural isomer of Bis(6-methylheptyl) methylphosphonate (B1257008), has demonstrated its considerable potential as a selective extractant for a range of metal ions.

DMHMP has been identified as a promising extractant for the separation of actinides, which is a critical step in the reprocessing of spent nuclear fuel. researchgate.net Studies have focused on its efficiency in extracting Uranium (U-VI), Thorium (Th-IV), and Neptunium (B1219326) (Np-VI) from nitric acid media.

The extraction of both uranium and thorium is influenced by factors such as the concentration of nitric acid and the extractant itself. For U(VI) and Th(IV), distribution ratios tend to increase as nitric acid concentration rises to 3.0 mol/L, after which they decrease. researchgate.net Slope analysis from extraction studies indicates that the extracted species are solvated complexes, with U(VI) forming a di-solvated complex (UO₂(NO₃)₂·2DMHMP) and Th(IV) forming a tri-solvated species. researchgate.net Similarly, Np(VI) is extracted as a di-solvated complex, NpO₂(NO₃)₂·2DMHMP. researchgate.net

Kinetic studies using a Lewis cell have elucidated the mechanism of extraction for uranium and thorium with DMHMP dissolved in kerosene. The process is governed by diffusion at lower stirring speeds (below 140 rpm) and by the chemical reaction at the liquid-liquid interface at higher speeds.

Kinetic and Thermodynamic Parameters for Actinide Extraction by DMHMP
ParameterUranium (VI)Thorium (IV)Reference
Activation Energy (Ea)28.5 kJ·mol⁻¹26.8 kJ·mol⁻¹ researchgate.net
Enthalpy (ΔH)Positive (Endothermic)Positive (Endothermic) researchgate.net
Enthalpy (ΔH)Negative (Exothermic)Negative (Exothermic) researchgate.net
Entropy (ΔS)Data indicates a more ordered structure post-extractionData indicates a more ordered structure post-extraction researchgate.net
Gibbs Free Energy (ΔG)Positive (Non-spontaneous)Positive (Non-spontaneous) researchgate.net

Note: Conflicting data exists regarding the thermodynamics of the extraction process. One kinetic study reports the process as endothermic, while another study on extraction behavior reports it as exothermic. researchgate.net This may be due to different experimental conditions.

DMHMP shows a significantly higher selectivity for uranium over thorium compared to the widely used extractant tributyl phosphate (B84403) (TBP), with separation factors (SFU/Th) for DMHMP ranging from 25–120, whereas TBP achieves values of only 1.4–26 under similar conditions. researchgate.net

Organophosphorus compounds are widely investigated for the challenging task of separating lanthanides (rare earth elements) from each other and from actinides. While extensive data on the liquid-liquid extraction of the entire lanthanide series with Bis(6-methylheptyl) methylphosphonate is not widely published, related research points to its applicability. The use of phosphonate-functionalized materials in solid-phase extraction for separating specific lanthanides highlights the affinity of this chemical group for these elements. mdpi.com For example, a phosphite (B83602) ester-functionalized resin has been successfully used to separate Terbium-161 from Gadolinium and Dysprosium targets, a critical purification step for producing medical radiopharmaceuticals. mdpi.com

The separation of cobalt and nickel is crucial in hydrometallurgical processes, particularly in battery recycling. Research into structurally similar organophosphorus compounds demonstrates their effectiveness for this application. A notable study investigated the extraction chemistry of cobalt(II) and nickel(II) using di(1-methylheptyl)phosphinic acid, an extractant with the same alkyl groups as DMHMP but a different phosphorus center. This research established the fundamental characteristics and mechanisms for separating these two closely related metals, indicating that this class of organophosphorus extractants is well-suited for Co/Ni separation.

The superior performance of DMHMP in actinide extraction has led to its proposal as a key component in advanced hydrometallurgical flowsheets for nuclear fuel reprocessing. Specifically, it has been identified as a promising alternative to TBP in thorium-based fuel cycles (Thorex process). researchgate.net

A proposed reprocessing flowsheet using DMHMP as the extractant involves several key stages:

Co-extraction: Uranium and Thorium are first extracted together from the dissolved fuel solution into the DMHMP-kerosene solvent.

Separation: Thorium is selectively stripped from the loaded organic phase, separating it from uranium.

Stripping: Uranium is then stripped from the organic phase into a fresh aqueous solution.

Tests of this process demonstrated high efficiency, with recoveries for both thorium and uranium exceeding 99.8% and 99.9%, respectively. researchgate.net The separation factors achieved were also very high, at 5.9 × 10³ for Th from U and 7.1 × 10³ for U from Th, underscoring the extractant's high selectivity. researchgate.net

Beyond traditional liquid-liquid extraction, phosphonate compounds are integral to the development of advanced solid-phase extraction materials. These materials, which include solvent-impregnated resins (SIRs), offer advantages such as reduced solvent waste and simplified processing. In these systems, an organic extractant is immobilized onto a solid porous support.

The application of a resin functionalized with phosphite ester groups (P350@Resin) for the separation of the radiolanthanide Terbium-161 from gadolinium and dysprosium showcases this technology. mdpi.com The underlying separation mechanism relies on the coordination between the lanthanide ions and the phosphoryl functional groups of the extractant. mdpi.com This demonstrates the principle of using phosphonate-type functionalities in solid-phase materials for highly selective metal separations.

Role in Nanomaterials Synthesis

The role of this compound in the synthesis of nanomaterials is not well-documented in current research literature. While other organophosphorus compounds, such as phosphonic acids, are known to act as capping agents or stabilizers in the synthesis of nanoparticles, specific applications involving this compound have not been prominently reported.

An extensive search of publicly available scientific literature and databases has revealed no specific information regarding the advanced research applications of the chemical compound This compound . The requested topics of ligand stabilization in semiconductor nanocrystal formation, its influence on particle morphology and optical properties, investigations into its biological activity mechanisms (such as urease inhibition), and its use in environmental remediation strategies appear to be areas where this particular compound has not been the subject of published research.

The search did yield information on related but distinct compounds and broader concepts. For instance, studies were found on other organophosphorus compounds and their roles in various applications. However, in strict adherence to the request to focus solely on this compound, this information cannot be used to construct the requested article.

Therefore, it is not possible to provide an article on the "" with the specified outline and content at this time due to the absence of relevant research findings for this specific chemical compound.

Environmental Remediation Strategies

Case Studies in Uranium Remediation from Aqueous Media

Extensive research has been conducted on the application of organophosphorus compounds for the extraction of uranium from various aqueous solutions. Among these, this compound, also referred to in literature as di(1-methylheptyl) methylphosphonate (DMHMP), has been investigated for its potential in uranium recovery, particularly from acidic media. However, a review of available scientific literature reveals a primary focus on uranium extraction for resource recovery, such as from phosphoric acid or in nuclear fuel reprocessing, rather than on environmental remediation of contaminated aqueous media like wastewater or groundwater.

Research into compounds like di(1-methyl-heptyl) methyl phosphonate (DMHMP) has detailed its effectiveness in extracting Uranium (VI) from nitric acid solutions. These studies have evaluated the impact of various parameters on the efficiency of uranium extraction.

Table 1: Investigated Parameters for Uranium (VI) Extraction using di(1-methyl-heptyl) methyl phosphonate (DMHMP)

Parameter InvestigatedRange/Conditions Studied
Contact Time Varied to determine equilibrium time
Acidity (HNO₃ concentration) 0.01 to 6.0 mol/L
Extractant Concentration Varied to assess impact on distribution ratio
Temperature Studied to understand thermodynamic properties

In these studies, the distribution ratios of Uranium (VI) were found to initially increase with the concentration of nitric acid, peaking at around 3.0 mol/L, after which they decreased. researchgate.net This behavior is crucial for optimizing the conditions for uranium removal.

Furthermore, kinetic studies have been performed to understand the rate at which uranium is extracted from the aqueous phase into the organic phase containing DMHMP. These experiments, often conducted in a Lewis cell, have examined the influence of stirring speed, the specific interfacial area between the two phases, and temperature on the extraction rate. researchgate.net The findings from such research are foundational for designing potential remediation systems.

While these studies provide valuable data on the chemical interactions between this compound and uranium, they are typically conducted in conditions that differ significantly from those found in environmental remediation scenarios, which often involve much lower concentrations of uranium and the presence of various competing ions in near-neutral pH water.

Therefore, while the potential for this compound in uranium remediation from aqueous media can be inferred from its extraction capabilities, specific case studies detailing its application, performance, and relevant data in a remediation context are not available in the reviewed sources. Further research would be necessary to develop and document such case studies.

Environmental Fate, Degradation Pathways, and Bioavailability of Methylphosphonates

Microbial Degradation Pathways of Methylphosphonates

Microorganisms employ several strategies to break the C–P bond. The most studied of these are the C-P lyase pathway, which handles a wide range of phosphonates, and more specific oxidative and hydrolytic pathways. mdpi.comnih.gov

The C-P lyase pathway is a primary mechanism for the aerobic degradation of unactivated alkylphosphonates, including methylphosphonate (B1257008). mdpi.comsmpdb.ca This multi-enzyme complex, encoded by the phn gene cluster (specifically genes phnC through phnP), facilitates the uptake and cleavage of phosphonates to release inorganic phosphate (B84403) (Pi). smpdb.canih.gov

The process begins with the transport of methylphosphonate into the bacterial cell by a binding protein complex encoded by phnCDE. ag.state.mn.us Inside the cell, a series of enzymatic reactions catalyzed by proteins encoded by phnGHIJLM occurs. ag.state.mn.us A key step in this sequence is catalyzed by the enzyme PhnJ, which converts α-D-ribose-1-methylphosphonate 5-phosphate into 5-phospho-α-D-ribose 1,2-cyclic phosphate, releasing methane (B114726) (CH₄) as a byproduct. smpdb.caag.state.mn.us This aerobic methane production by bacteria utilizing methylphosphonates is a recognized phenomenon in various freshwater and marine environments, often referred to as the "methane paradox" because it occurs in oxygenated waters where traditional methanogenesis is absent. mdpi.com The final product of the pathway is typically α-D-ribose 1,5-bisphosphate, which can enter central metabolism. smpdb.ca

Besides the C-P lyase pathway, bacteria have evolved oxidative mechanisms to cleave the C-P bond in specific phosphonates. One well-characterized oxidative pathway involves the sequential action of two enzymes, PhnY and PhnZ, which degrade 2-aminoethylphosphonate (AEP), one of the most abundant natural phosphonates. hawaii.edunih.gov

The PhnY enzyme, an α-ketoglutarate/Fe(II)-dependent dioxygenase, first hydroxylates AEP at the carbon atom bonded to phosphorus, producing (R)-2-amino-1-hydroxyethylphosphonate. nih.govresearchgate.netpnas.org Subsequently, the PhnZ enzyme, a di-iron oxygenase, catalyzes the oxidative cleavage of the C–P bond in this intermediate, yielding inorganic phosphate and glycine. hawaii.edunih.govresearchgate.net This pathway is a significant route for AEP catabolism in marine bacteria. pnas.org

While the PhnY/PhnZ pathway produces glycine, other oxidative degradation processes can yield different products. For instance, the catalytic decomposition of dimethyl methylphosphonate (DMMP) on metal oxide surfaces can produce methanol, formaldehyde, and further oxidation products like CO₂. mdpi.comrsc.org Research into the dissimilatory oxidation of phosphite (B83602) (a related reduced phosphorus compound) has identified pathways involving formate (B1220265) dehydrogenase, suggesting a link to formate metabolism, although direct evidence of formate generation from microbial methylphosphonate oxidation is not prominently documented in the reviewed literature. pnas.orgpnas.org

The enzymatic toolkit used by microorganisms to metabolize phosphonates is diverse, reflecting the variety of phosphonate (B1237965) structures found in nature and as xenobiotics. nih.gov Beyond the complex C-P lyase system and the PhnY/PhnZ oxidative pathway, several hydrolases catalyze the cleavage of the C-P bond in activated phosphonates (those with an electron-withdrawing group near the C-P bond). nih.gov

Key enzymatic mechanisms include:

Phosphonoacetaldehyde (B103672) hydrolase (PhnX): This enzyme, part of the haloacid dehalogenase superfamily, cleaves the C-P bond of phosphonoacetaldehyde to yield acetaldehyde (B116499) and inorganic phosphate. nih.gov

Phosphonoacetate hydrolase: This enzyme belongs to the alkaline phosphatase superfamily and hydrolyzes phosphonoacetate into acetate (B1210297) and inorganic phosphate. nih.gov

Phosphonopyruvate hydrolase: This hydrolase acts on phosphonopyruvate, breaking it down to pyruvate (B1213749) and inorganic phosphate. nih.gov

These hydrolytic enzymes typically target specific substrates and represent an alternative to the more general C-P lyase pathway. mdpi.com

Key Enzymes in Phosphonate Degradation

Enzyme/ComplexPathwaySubstrate ExampleProductsReference
C-P Lyase (PhnC-P)C-P LyaseMethylphosphonateMethane, Ribose 1,5-bisphosphate, Pi smpdb.ca
PhnY/PhnZOxidative2-Aminoethylphosphonate (AEP)Glycine, Pi hawaii.edunih.gov
Phosphonoacetaldehyde hydrolase (PhnX)HydrolyticPhosphonoacetaldehydeAcetaldehyde, Pi nih.gov
Phosphonoacetate hydrolaseHydrolyticPhosphonoacetateAcetate, Pi nih.gov

Biodegradation Assessment Methodologies

Evaluating the biodegradability of chemical substances is essential for environmental risk assessment. Standardized test methods are employed to determine the potential for microbial degradation under controlled, aerobic aqueous conditions.

The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the "ready biodegradability" of chemicals. oecd.org The OECD 301 series comprises six distinct methods that screen for rapid and ultimate biodegradation in an aerobic aqueous medium using a microbial inoculum, typically from activated sludge. oecd.orgaropha.com A chemical is generally considered "readily biodegradable" if it meets stringent pass levels (e.g., >60% of theoretical CO₂ production or >70% Dissolved Organic Carbon removal) within a 10-day window during the 28-day test period. oecd.orgaropha.com

One of the most common methods is the OECD 301B , also known as the CO₂ Evolution Test or the Modified Sturm Test. aropha.com In this test, the degradation of a chemical is monitored by measuring the amount of CO₂ produced by microbial respiration over 28 days. aropha.com The evolved CO₂ is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with a Total Organic Carbon (TOC) analyzer. nih.gov

However, standard tests like the OECD 301 series can be challenging for phosphonates. nih.gov The high phosphorus content relative to carbon in some phosphonates can create a stoichiometric imbalance that does not promote sufficient microbial growth for degradation to be observed under standard test conditions. nih.gov This can lead to results that may not fully represent the compound's biodegradability in the natural environment, necessitating the development of modified test protocols for this class of chemicals. nih.gov

Overview of OECD 301 Ready Biodegradability Tests

Test GuidelineMethod NameParameter MeasuredKey PrincipleReference
OECD 301 ADOC Die-AwayDissolved Organic Carbon (DOC)Measures the removal of the test substance from the water phase. oecd.org
OECD 301 BCO₂ Evolution (Modified Sturm Test)Carbon Dioxide (CO₂)Measures the CO₂ produced from the ultimate biodegradation of the substance. oecd.orgaropha.com
OECD 301 CModified MITI (I)Oxygen ConsumptionMeasures oxygen uptake in a closed respirometer with a high inoculum concentration. oecd.org
OECD 301 DClosed BottleDissolved Oxygen (DO)Measures the depletion of dissolved oxygen in sealed bottles over 28 days. aropha.com
OECD 301 EModified OECD ScreeningDissolved Organic Carbon (DOC)Simplified version of the DOC Die-Away test. ag.state.mn.usoecd.org
OECD 301 FManometric RespirometryOxygen ConsumptionMeasures oxygen uptake by monitoring pressure changes in a closed respirometer. aropha.com

Bioaccumulation Potential and Environmental Partitioning

The bioaccumulation potential of a chemical refers to its tendency to be taken up by an organism and accumulate in its tissues to concentrations higher than in the surrounding environment. This is a critical factor in assessing long-term environmental risk. Bioaccumulation is influenced by the chemical's properties, particularly its hydrophobicity (or lipophilicity), and its resistance to metabolic degradation. nih.gov

A key indicator of hydrophobicity is the octanol-water partition coefficient (Kow), which describes a chemical's tendency to partition between a lipid-like solvent (octanol) and water. nih.gov Compounds with high Kow values are more likely to be absorbed and stored in the fatty tissues of organisms. While it has been historically assumed that organophosphates have low chronic toxicity due to rapid hydrolysis, certain structures are sufficiently stable to allow for bioaccumulation to occur. pnas.org For instance, studies on various organophosphate esters (OPEs) in fish have shown that some compounds, like tri-n-butyl phosphate (TNBP), have a remarkable potential for accumulation. nih.gov

Specific bioaccumulation data for bis(6-methylheptyl) methylphosphonate are not available in the surveyed literature. However, based on its chemical structure, which features a methylphosphonate core with two long, branched alkyl (6-methylheptyl) chains, a high degree of lipophilicity and thus a significant Kow value can be inferred. Such long alkyl chains would likely drive the partitioning of the molecule from water into organic phases, such as sediment and the lipid tissues of aquatic organisms, suggesting a potential for bioaccumulation. pnas.orgnih.gov

Assessment of Bioaccumulation Factors

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The bioaccumulation factor (BAF) is a key metric used to quantify this potential. For a compound like this compound, which is a high molecular weight organophosphorus ester, its bioaccumulation potential is expected to be significant due to its likely hydrophobic nature.

However, the relationship between hydrophobicity and bioaccumulation is not always linear, especially for highly hydrophobic and large molecules. nih.gov For such compounds, factors like molecular size can hinder their ability to pass through biological membranes, potentially leading to lower-than-expected bioaccumulation. researchgate.net The estimation of BAF for long-chain compounds can be complex, and experimental determination is often necessary for accurate assessment. researchgate.netcefas.co.uk

Table 1: Factors Influencing the Bioaccumulation Potential of this compound

FactorInfluence on BioaccumulationRationale
High Molecular Weight Potentially reduces uptakeLarge molecules may have difficulty crossing biological membranes, which can limit the rate of uptake and overall bioaccumulation. researchgate.net
High Hydrophobicity (high Kow) Increases partitioning into biotaHydrophobic compounds tend to move from water into the lipid-rich tissues of aquatic organisms, leading to concentration in the organism. nih.gov
Metabolism Decreases bioaccumulationIf the organism can metabolize the compound, it can be transformed into more water-soluble forms that are more easily excreted, thus reducing its concentration in the tissues.
Trophic Level Can lead to biomagnificationIf the compound is persistent and not easily metabolized, its concentration can increase at successively higher levels in the food chain.

This table is a conceptual representation of the factors that would influence the bioaccumulation of this compound and is not based on experimental data for this specific compound.

Environmental Distribution Modeling (Soil, Sediment, Water, Air Compartments)

Environmental distribution models are used to predict how a chemical will partition among different environmental compartments such as air, water, soil, and sediment. For a semi-volatile organic compound like this compound, multimedia compartmental models are often employed. These models use the physicochemical properties of the compound to estimate its distribution.

Due to its anticipated low vapor pressure and high hydrophobicity, this compound is expected to have a low tendency to volatilize into the air . When present in the atmosphere, it would likely be associated with particulate matter rather than existing in the gas phase.

In aquatic environments, its high hydrophobicity would lead to strong partitioning from the water column to sediment and suspended organic matter. Therefore, sediment is expected to be a major sink for this compound in aquatic systems.

In terrestrial environments, this compound would likely exhibit strong adsorption to soil organic matter, limiting its mobility and leaching into groundwater. Its persistence in soil would depend on the rate of microbial degradation.

Metabolite Identification in Environmental Samples

The degradation of this compound in the environment is expected to proceed primarily through the hydrolysis of the ester bonds, a common pathway for organophosphorus esters. This process would lead to the formation of smaller, more polar, and generally more water-soluble degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of polar and non-volatile compounds in complex environmental matrices. It is particularly well-suited for the analysis of the expected degradation products of this compound.

The primary degradation product would likely be 6-methylheptyl methylphosphonic acid , resulting from the cleavage of one of the ester linkages. Further degradation would lead to the formation of methylphosphonic acid , a common and stable terminal degradation product of many methylphosphonate-containing compounds. Targeted LC-MS/MS methods can be developed to specifically look for these metabolites in environmental samples such as water, soil, and sediment extracts. nih.govnih.gov

Table 2: Potential Degradation Products of this compound

Compound NameChemical Formula
6-methylheptyl methylphosphonic acidC8H19O3P
Methylphosphonic acidCH5O3P

This table lists the expected primary and terminal degradation products of this compound based on known degradation pathways of similar organophosphorus esters.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study organophosphorus compounds, providing valuable information on their geometry, electronic properties, and reactivity.

DFT calculations are instrumental in elucidating the electronic structure and bonding characteristics of Bis(6-methylheptyl) methylphosphonate (B1257008). While specific studies on this exact molecule are not prevalent in publicly accessible literature, extensive research on close analogs like dimethyl methylphosphonate (DMMP) provides a strong basis for understanding its properties. mdpi.comacs.orgnih.gov

The electronic structure of a methylphosphonate is dominated by the phosphoryl (P=O) group. DFT calculations show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often localized around this functional group, which is key to its reactivity and coordination chemistry. The P=O bond is highly polarized, with a significant partial positive charge on the phosphorus atom and a negative charge on the oxygen atom. This polarity governs the molecule's ability to act as a Lewis base and participate in complexation with metal ions.

The long, branched alkyl chains (6-methylheptyl) primarily have an inductive effect, donating electron density to the phosphonate (B1237965) group. This can influence the basicity of the phosphoryl oxygen and, consequently, the strength of its interactions with other species. Conformational analysis, also performed using DFT, reveals that the flexible alkyl chains can adopt various spatial arrangements, which can impact the steric accessibility of the P=O group for complexation. mdpi.com

Table 1: Calculated Electronic Properties of a Model Dialkyl Alkylphosphonate (e.g., Dimethyl Methylphosphonate) from DFT Studies

Property Value Significance
P=O bond length ~1.48 Å Indicates a strong double bond character.
O=P-C bond angle ~115° Reflects the tetrahedral geometry around the phosphorus atom.
Mulliken charge on P Varies Typically positive, indicating its electrophilic character.
Mulliken charge on O (phosphoryl) Varies Typically negative, indicating its nucleophilic character.

Note: The values in this table are representative and are based on studies of similar, smaller alkylphosphonates like DMMP. The actual values for Bis(6-methylheptyl) methylphosphonate would require specific calculations.

DFT calculations can be used to predict the thermodynamic parameters of complexation reactions, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding between this compound and metal ions. mdpi.comiaea.orgnih.gov This is particularly relevant in the context of solvent extraction, where such compounds are used to selectively extract metal ions from aqueous solutions.

The complexation is typically an exothermic process (negative ΔH), driven by the strong electrostatic interaction between the negatively charged phosphoryl oxygen and a positively charged metal cation. The entropy change (ΔS) can be positive or negative, depending on factors such as the release of solvent molecules from the metal's coordination sphere and the loss of conformational freedom of the ligand upon binding.

The Gibbs free energy of complexation (ΔG = ΔH - TΔS) determines the stability of the resulting metal-ligand complex. A more negative ΔG indicates a more stable complex and a more favorable extraction process. DFT studies on similar organophosphorus extractants have shown that the length and branching of the alkyl chains can influence these thermodynamic parameters by altering the steric hindrance and solubility of the complex in the organic phase. mdpi.com

Table 2: Representative Thermodynamic Parameters for the Complexation of a Lanthanide Ion with an Organophosphorus Extractant

Thermodynamic Parameter Typical Value Range Interpretation
ΔG (Gibbs Free Energy) -20 to -50 kJ/mol Negative values indicate a spontaneous and favorable complexation.
ΔH (Enthalpy) -30 to -60 kJ/mol Negative values indicate an exothermic reaction, driven by bond formation.

Note: These values are illustrative and derived from general studies on organophosphorus extractants. Specific values for the complexation of this compound with a particular metal ion would need to be calculated directly.

One of the most powerful applications of DFT in this field is the prediction of selectivity trends for the extraction of different metal ions. nih.govrsc.orgescholarship.orgnih.gov For instance, in the separation of actinides from lanthanides from nuclear waste, organophosphorus extractants are designed to selectively bind to one group of elements over the other.

DFT can be used to calculate the binding energies of this compound with various metal ions. By comparing these binding energies, researchers can predict which metal ions will be more strongly extracted. These calculations can take into account subtle electronic effects, such as the degree of covalency in the metal-ligand bond, which is thought to be a key factor in the selective extraction of actinides over lanthanides. nih.gov

The models can also incorporate the effects of the solvent and counter-ions, providing a more realistic prediction of the extraction behavior. By systematically modifying the structure of the ligand in silico (e.g., changing the alkyl chain length or branching), chemists can computationally screen for new extractants with improved selectivity before undertaking time-consuming and expensive synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. nih.govresearchgate.netecetoc.orgsfu.caqsardb.orgnih.gov For this compound, QSAR models can be used to predict its potential environmental behavior, such as its persistence, bioaccumulation, and toxicity, without the need for extensive experimental testing.

QSAR models are built by developing a mathematical equation that correlates molecular descriptors with a specific environmental endpoint. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties.

For predicting the environmental fate of organophosphorus compounds, relevant molecular descriptors often include:

Log P (octanol-water partition coefficient): A measure of the compound's hydrophobicity, which influences its tendency to bioaccumulate in fatty tissues.

Molecular Weight: A simple descriptor related to the size of the molecule.

Topological Indices: Descriptors that encode information about the connectivity of atoms in the molecule.

Quantum Chemical Descriptors: Properties calculated using methods like DFT, such as the energy of the HOMO and LUMO, and partial atomic charges.

A typical QSAR model for an environmental endpoint like the bioconcentration factor (BCF) might take the form of a multiple linear regression equation:

log(BCF) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Q & A

Q. What are the optimized synthetic routes for Bis(6-methylheptyl) methylphosphonate, and how can purity be maximized?

The synthesis typically involves transesterification or Michaelis-Arbuzov reactions. A validated method includes:

  • Reaction under inert atmosphere : Use nitrogen to prevent oxidation of intermediates .
  • Solvent selection : Dry tetrahydrofuran (THF) enhances reaction homogeneity and yield .
  • Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors.

Q. Key parameters :

ParameterOptimal ConditionReference
Temperature100–110°C
Reaction time5–12 hours
Purification methodSilica gel chromatography

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • 31P NMR : A singlet near δ 14–15 ppm confirms phosphonate ester formation .
    • 1H NMR : Methyl groups adjacent to phosphorus appear as doublets (δ 1.0–1.2 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular weight and detects impurities (NIST reference data recommended) .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data be resolved?

Discrepancies in decomposition temperatures (e.g., 200–250°C) may arise from:

  • Methodological differences : Thermogravimetric analysis (TGA) under nitrogen vs. air .
  • Sample purity : Trace solvents or moisture accelerate degradation.

Q. Resolution strategy :

Standardize testing protocols (e.g., heating rate: 10°C/min, inert atmosphere).

Compare with EPA-reported flame retardant profiles for analogous phosphonates .

Q. What experimental approaches assess the environmental persistence of this compound?

  • Hydrolysis studies :
    • Conduct at pH 4–9, 25–50°C, monitoring via HPLC for degradation products (e.g., methylphosphonic acid) .
    • Half-life estimation : Use Arrhenius modeling to extrapolate environmental persistence .
  • Bioaccumulation assays :
    • Measure octanol-water partition coefficients (log Kow) to predict lipid solubility .

Q. Example hydrolysis data :

pHTemperature (°C)Half-life (days)Source
725120
95014

Q. How can this compound be applied in flame-retardant polymer composites?

  • Mechanism : Phosphonate esters act as gas-phase radical scavengers during combustion .
  • Experimental design :
    • Blend with polymers (e.g., polyurethane) at 5–15 wt%.
    • Evaluate flame retardancy via Limiting Oxygen Index (LOI) and UL-94 vertical burning tests .

Q. Critical parameters :

ParameterImpact on Performance
Loading percentage≥10 wt% for V-0 UL-94 rating
Polymer compatibilityPhase separation risks at >15 wt%

Q. What statistical methods address variability in toxicity studies of phosphonate esters?

  • Data normalization : Account for batch-to-batch purity variations (e.g., via ANOVA with purity as a covariate) .
  • Dose-response modeling : Use probit or logit analysis for EC50 determination in aquatic toxicity assays .

Q. How can computational modeling predict the reactivity of this compound in novel applications?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points in thermal degradation .
  • Molecular dynamics (MD) : Simulate interactions with polymer matrices to optimize dispersion .

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